molecular formula C19H20ClFN2 B194704 11-Fluoro Desloratadine CAS No. 298220-99-2

11-Fluoro Desloratadine

Cat. No.: B194704
CAS No.: 298220-99-2
M. Wt: 330.8 g/mol
InChI Key: UTRNCHWURQHTSN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

11-Fluoro Desloratadine is a variant of Desloratadine, which is a second-generation tricyclic antihistamine . The primary target of Desloratadine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, including the swelling of tissues .

Mode of Action

Desloratadine acts as a selective and peripheral H1-antagonist . It binds to the H1 receptor, inhibiting the action of histamine, a chemical that causes many of the signs that are part of allergic reactions . This interaction with its targets results in the suppression of the allergic response .

Biochemical Pathways

The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Desloratadine, by acting on the H1 receptor, can modulate these pathways, potentially down-regulating inflammation cytokines and chemokines, or stimulating inflammatory cell migration and survival .

Pharmacokinetics

Desloratadine exhibits favorable pharmacokinetics. No major cytochrome P450 inhibition has been reported with Desloratadine, and its bioavailability is minimally affected by drugs interfering with transporter molecules . These properties impact the bioavailability of Desloratadine, making it an effective treatment for allergic reactions .

Result of Action

The molecular and cellular effects of Desloratadine’s action result in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By inhibiting the action of histamine on the H1 receptor, Desloratadine can effectively suppress the allergic response .

Action Environment

The action, efficacy, and stability of Desloratadine can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Moreover, the concentration of Desloratadine in specific tissues can vary, potentially affecting its efficacy .

Biochemical Analysis

Biochemical Properties

11-Fluoro Desloratadine interacts with various enzymes and proteins in the body. It is a powerful and selective H1 receptor blocker . The compound does not have clinically relevant pharmacokinetic interference by foods, medications, or intestinal transport proteins, nor interference with cytochrome P450 3A (CYP3A), presenting additive anti-allergic activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, Desloratadine treatment decreased cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by an increase of intracellular reactive oxygen species and caspase activity .

Molecular Mechanism

The mechanism of action of this compound involves blocking one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . It does not readily enter the central nervous system, therefore, it does not cause drowsiness .

Temporal Effects in Laboratory Settings

The efficacy of Desloratadine was found for both instantaneous and reflective symptoms. A 37.7% change in T5SS reflective in the desloratadine group and a 27.8% change in the placebo group were recorded .

Metabolic Pathways

This compound is metabolized primarily via the CYP3A4 and CYP2D6 isoenzymes after oral administration . This metabolic pathway involves the hydroxylation of the 3′ position of the pyridine ring and subsequent glucuronidation .

Transport and Distribution

It is known that Desloratadine, the parent compound, has a predictable pharmacokinetic profile when administered with food and common medications, and it does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Understanding the subcellular localization of proteins and other biomolecules that interact with this compound is crucial for comprehending the functions of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoro Desloratadine involves the fluorination of Desloratadine. One common method is the direct fluorination of Desloratadine using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the Desloratadine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

11-Fluoro Desloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Fluoro Desloratadine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its pharmacological properties. The fluorine atom increases the compound’s binding affinity for the H1 receptor, making it more potent and effective in relieving allergic symptoms compared to Desloratadine and Loratadine . Additionally, the fluorine atom contributes to the compound’s stability and metabolic resistance, leading to a longer duration of action .

Properties

IUPAC Name

13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRNCHWURQHTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431310
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298220-99-2
Record name Fluorodesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORODESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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